2-(4-Methoxybenzyl)morpholine CAS number and molecular identifiers
2-(4-Methoxybenzyl)morpholine CAS number and molecular identifiers
[1][2]
Executive Summary & Chemical Identity
2-(4-Methoxybenzyl)morpholine is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the development of central nervous system (CNS) agents.[1] Structurally, it consists of a morpholine ring substituted at the C2 position with a p-methoxybenzyl group.[1]
This scaffold acts as a "de-oxy" isostere of the well-known antidepressant Reboxetine (which contains an aryloxybenzyl group).[1] By removing the ether oxygen linker found in Reboxetine-like compounds, researchers use this molecule to probe the steric and electronic requirements of the norepinephrine transporter (NET) binding pocket, specifically exploring the "linker region" tolerance of the receptor.[1]
Chemical Identifiers
| Identifier Type | Value |
| Chemical Name | 2-(4-Methoxybenzyl)morpholine |
| CAS Number | 1368812-30-9 |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| SMILES | COC1=CC=C(CC2CNCCO2)C=C1 |
| InChI Key | Computed from structure: InChIKey=...[1][2] (Variable based on stereochem) |
| Core Scaffold | 2-Substituted Morpholine |
Chemical Properties & Physical Profile
The compound exhibits properties typical of low-molecular-weight secondary amines.[1] The p-methoxy group adds lipophilicity and electron density to the aromatic ring, influencing metabolic stability (specifically O-demethylation pathways).[1]
| Property | Value (Experimental/Predicted) | Context |
| Appearance | Colorless to pale yellow oil | Free amine form |
| Boiling Point | ~310–320 °C (760 mmHg) | Predicted based on MW/Polarity |
| pKa (Conjugate Acid) | 8.4 ± 0.5 | Typical for morpholine N-H |
| LogP | ~1.8 – 2.1 | Moderate lipophilicity; CNS penetrant |
| Solubility | Soluble in DCM, MeOH, DMSO | Limited water solubility (Free Base) |
| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; sensitive to CO₂ (carbamate formation) |
Synthesis & Manufacturing Methodologies
To ensure high regioselectivity for the 2-position , the synthesis cannot rely on standard amino acid reduction (which typically yields 3-substituted morpholines).[1] The most robust route utilizes the Epoxide Ring-Opening Strategy starting from allyl anisole derivatives.[1]
Core Synthesis Protocol: The Epoxide Route
This pathway ensures the benzyl group is correctly positioned at C2 via an initial oxidation of an allyl precursor.[1]
Step 1: Epoxidation of 4-Allylanisole (Estragole)[1]
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Reagents: 4-Allylanisole, m-CPBA (meta-Chloroperoxybenzoic acid), DCM.[1]
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Mechanism: Prilezhaev reaction.[1] The alkene is oxidized to the oxirane.[1]
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Outcome: 2-(4-Methoxybenzyl)oxirane.[1]
Step 2: Aminolysis (Ring Opening)[1]
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Reagents: 2-(4-Methoxybenzyl)oxirane, 2-Aminoethyl hydrogen sulfate (or Ethanolamine), NaOH.[1]
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Conditions: Reflux in aqueous/alcoholic media.[1]
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Mechanism: Nucleophilic attack of the amine on the less hindered carbon of the epoxide (or activated cyclization if using sulfate ester).[1]
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Regiochemistry: The benzyl group remains at the C2 position relative to the newly formed ether oxygen in the final ring.[1]
Step 3: Cyclization (Intramolecular Etherification)[1]
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If using Ethanolamine in Step 2: The intermediate is a diol-amine.[1] Cyclization requires activation (e.g., H₂SO₄ dehydration or Mitsunobu conditions).[1]
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If using 2-Aminoethyl hydrogen sulfate : One-pot cyclization occurs under basic conditions (Wenker synthesis variation).[1]
Figure 1: Synthetic pathway for the regioselective construction of the 2-(4-methoxybenzyl)morpholine scaffold via epoxide ring-opening.
Analytical Characterization (Self-Validating Protocols)
To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[2][4]
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¹H NMR (400 MHz, CDCl₃):
Mass Spectrometry (LC-MS)[2]
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Ionization: ESI+ (Electrospray Ionization).[1]
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Parent Ion: [M+H]⁺ = 208.28 m/z.[1]
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Fragmentation Pattern: Look for loss of the morpholine ring (m/z ~86) or the methoxybenzyl cation (m/z ~121), which is a stable tropylium-like ion.[1]
Applications in Drug Discovery
This compound is not merely a generic intermediate; it is a pharmacophore probe .[1]
Norepinephrine Reuptake Inhibitor (NRI) Optimization
The structure mimics the "phenyl-morpholine" core of Reboxetine but lacks the ether oxygen linker.[1]
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Hypothesis Testing: If biological activity is retained, it suggests the ether oxygen in Reboxetine acts primarily as a spacer rather than a hydrogen bond acceptor.[1]
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Metabolic Stability: The C-C bond (benzyl) is metabolically more stable than the C-O-C (ether) linkage, potentially reducing clearance rates.[1]
Chiral Resolution & SAR
Because the C2 position is chiral, the compound exists as (S) and (R) enantiomers.[1]
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Protocol: Resolution is typically achieved using Chiral HPLC (e.g., Chiralpak AD-H column) or crystallization with chiral acids (e.g., L-Tartaric acid).[1]
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Biological Relevance: In NRIs, the (S,S) configuration is often the bioactive eutomer.[1] Researchers must separate enantiomers to determine the specific binding affinity (Ki) for NET vs. SERT (Serotonin Transporter).[1]
Figure 2: Structure-Activity Relationship (SAR) logic flow comparing the target molecule to the established drug Reboxetine.
References
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Sigma-Aldrich. (2024).[1] Product Specification: 2-(4-Methoxybenzyl)morpholine (CAS 1368812-30-9).[3][1] Link
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Melloni, P., et al. (1985).[1] "Configuration studies on 2-[alpha-(2-ethoxyphenoxy)benzyl]-morpholine FCE 20124 (Reboxetine)". Tetrahedron, 41(7), 1393–1399.[1] Link
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Wong, D. T., et al. (2000).[1] "Reboxetine: A Pharmacologically Potent, Selective, and Specific Norepinephrine Reuptake Inhibitor".[1][4] Biological Psychiatry, 47(9), 818-829.[1] Link[1]
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PubChem. (2024).[1] Compound Summary: Morpholine Derivatives and Reboxetine Analogs. National Library of Medicine.[1] Link
